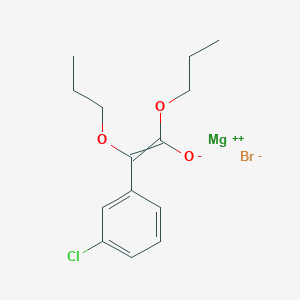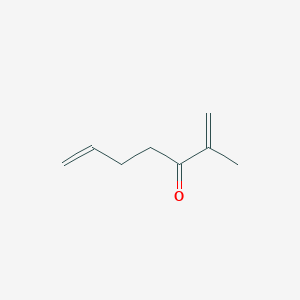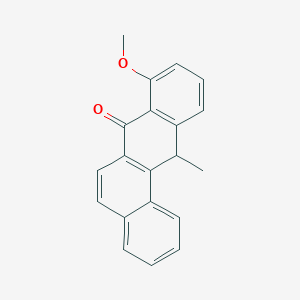
Magnesium bromide (3-chlorophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide (3-chlorophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1) is a chemical compound that belongs to the class of Grignard reagents. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of a magnesium bromide core bonded to a 3-chlorophenyl group, a propoxy group, and a propoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide (3-chlorophenyl)(propoxy)(propoxycarbonyl)methanide typically involves the reaction of 3-chlorophenyl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-chlorophenyl bromide+magnesium→magnesium bromide (3-chlorophenyl)
The resulting Grignard reagent can then be further reacted with propoxy and propoxycarbonyl groups to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with inert gas systems to maintain an oxygen- and moisture-free environment. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (3-chlorophenyl)(propoxy)(propoxycarbonyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The presence of a catalyst, such as copper(I) salts, can enhance the reaction efficiency.
Major Products Formed
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with other organic halides.
Scientific Research Applications
Magnesium bromide (3-chlorophenyl)(propoxy)(propoxycarbonyl)methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium bromide (3-chlorophenyl)(propoxy)(propoxycarbonyl)methanide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The compound can also undergo rearrangements and shifts, such as hydride shifts, to form more stable intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
Magnesium bromide (3-chlorophenyl)(propoxy)(propoxycarbonyl)methanide is unique due to the presence of both propoxy and propoxycarbonyl groups, which provide additional reactivity and versatility in organic synthesis. This compound can participate in a wider range of reactions compared to simpler Grignard reagents, making it valuable in the synthesis of complex molecules.
Properties
CAS No. |
62123-93-7 |
|---|---|
Molecular Formula |
C14H18BrClMgO3 |
Molecular Weight |
373.95 g/mol |
IUPAC Name |
magnesium;2-(3-chlorophenyl)-1,2-dipropoxyethenolate;bromide |
InChI |
InChI=1S/C14H19ClO3.BrH.Mg/c1-3-8-17-13(14(16)18-9-4-2)11-6-5-7-12(15)10-11;;/h5-7,10,16H,3-4,8-9H2,1-2H3;1H;/q;;+2/p-2 |
InChI Key |
IWBUUUPIBKYJHL-UHFFFAOYSA-L |
Canonical SMILES |
CCCOC(=C([O-])OCCC)C1=CC(=CC=C1)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate](/img/structure/B14553366.png)
![4,5-Dihydro-1H-benzo[g]indol-7-ol](/img/structure/B14553372.png)
![4-[(1,3,4,6,7,11b-Hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl)amino]phenol](/img/structure/B14553377.png)
![2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium](/img/structure/B14553404.png)
![Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone](/img/structure/B14553411.png)


![N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine](/img/structure/B14553426.png)
![[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14553427.png)

![3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid](/img/structure/B14553436.png)



